3-(3-Chloro-2-fluorophenyl)propanoic acid hcl
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Overview
Description
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H9Cl2FO2. It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzene with propanoic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenylpropanoic acids .
Scientific Research Applications
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)propanoic acid: Similar structure but with a different substitution pattern on the phenyl ring.
3-(3-Chloro-2-fluorophenyl)propanoic acid: The parent compound without the hydrochloride salt.
3-((2-Fluorobenzyl)oxy)propanoic acid: A related compound with an ether linkage instead of direct substitution on the phenyl ring
Uniqueness
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity and specificity in various applications .
Biological Activity
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is an organic compound with notable biological activity, characterized by its unique molecular structure, which includes both chlorine and fluorine substituents on the phenyl ring. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in modulating enzyme activity and influencing various biochemical pathways.
The molecular formula of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is C₉H₈ClF O₂, with a molecular weight of approximately 239.07 g/mol. The presence of halogen atoms significantly alters the compound's reactivity and interaction with biological targets, making it a subject of extensive study in synthetic chemistry and pharmacology.
Research indicates that 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride may function as an inhibitor or modulator of specific enzymes or receptors. Its structural characteristics enable it to interact with various molecular targets, potentially impacting cellular processes related to inflammation, pain modulation, and other therapeutic areas.
Enzyme Interaction Studies
- Inhibition Studies : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. For instance, studies suggest that it may affect cyclooxygenase (COX) activity, which is crucial in the synthesis of prostaglandins involved in inflammation.
- Binding Affinity : The binding affinities of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride to various protein targets have been assessed using surface plasmon resonance (SPR) techniques. These studies reveal significant interactions that suggest potential therapeutic applications .
Biological Activity Data
The biological activity of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride can be summarized in the following table:
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride in a murine model. The results indicated a reduction in edema and inflammatory markers when administered at specific dosages, suggesting its potential use as an anti-inflammatory agent.
Case Study 2: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The findings demonstrated that the compound exhibited significant cytotoxicity with IC₅₀ values of 9 nM and 17 nM, respectively, indicating its potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C9H9Cl2FO2 |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8ClFO2.ClH/c10-7-3-1-2-6(9(7)11)4-5-8(12)13;/h1-3H,4-5H2,(H,12,13);1H |
InChI Key |
UPIMEDNVFXRAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCC(=O)O.Cl |
Origin of Product |
United States |
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